1-(4-Methoxyphenoxy)acetone

Descripción general

Descripción

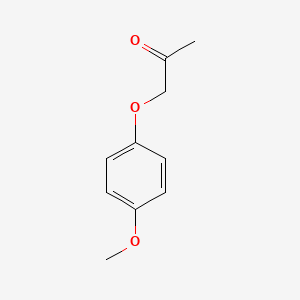

1-(4-Methoxyphenoxy)acetone is a ketone derivative characterized by a phenoxy group substituted with a methoxy moiety at the para position, attached to an acetone backbone. The methoxyphenoxy group (-O-C₆H₄-OCH₃) replaces one methyl group of acetone (propan-2-one), resulting in a structure where the carbonyl group is flanked by a methyl group and the substituted phenoxy chain.

This compound is primarily utilized in organic synthesis and pharmaceutical research, as suggested by its inclusion in chemical catalogs . Its methoxyphenoxy moiety is a common pharmacophore in bioactive molecules, such as Peliglitazar, a diabetes drug containing a (4-methoxyphenoxy)carbonyl group . Synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for other phenoxy acetyl derivatives .

Métodos De Preparación

Nucleophilic Substitution of 4-Methoxyphenol with Chloroacetone

Method Overview:

This is the most commonly reported and efficient synthetic route for 1-(4-methoxyphenoxy)acetone. It involves the reaction of 4-methoxyphenol with chloroacetone in the presence of a base such as potassium carbonate (K2CO3) and sodium iodide (NaI) as a catalyst, typically in acetone solvent under reflux conditions.

Reaction Conditions and Procedure:

- Reagents: 4-Methoxyphenol, chloroacetone, potassium carbonate, sodium iodide

- Solvent: Acetone

- Temperature: Reflux (~80 °C)

- Time: Around 2 hours

- Atmosphere: Inert (nitrogen) to prevent oxidation

- Workup: After reaction completion, the mixture is cooled, diluted with water, extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography.

| Parameter | Value |

|---|---|

| 4-Methoxyphenol (mmol) | 10 |

| Chloroacetone (mmol) | 12 |

| K2CO3 (g) | 6.91 (50 mmol) |

| NaI (mg) | 600 (4 mmol) |

| Solvent volume (mL) | 20 (acetone) |

| Reaction time (h) | 2 |

| Temperature (°C) | 80 (reflux) |

| Yield (%) | 67 - 94 |

| Product state | Colorless oil |

Reference: Kusaka et al., Chemistry Letters, 2022; Chemicalbook synthesis data.

Alkylation Using α-Bromoacetophenone Derivatives and 4-Methoxyphenol

Method Overview:

This approach involves the reaction of α-bromoacetophenone derivatives with 4-methoxyphenol in the presence of potassium carbonate in acetone at room temperature. This method is often used to prepare phenoxyacetophenone analogs but can be adapted for this compound synthesis.

- Reagents: 2-bromo-4'-methoxyacetophenone, 4-methoxyphenol, K2CO3

- Solvent: Acetone

- Temperature: Room temperature

- Time: 1.5 to 24 hours depending on substrate and scale

- Workup: Filtration, concentration, recrystallization from ethanol

- Moderate to high yields reported (41% to 83%) depending on the specific substrate and conditions.

| Substrate | Reaction Time (h) | Yield (%) | Product State |

|---|---|---|---|

| 2-bromo-4'-methoxyacetophenone + 4-methoxyphenol | 24 | 83 | Beige solid |

| 2-bromo-4'-methoxyacetophenone + phenol | 1.5 | 41 | Colorless solid |

Reference: Royal Society of Chemistry supplementary data, 2019.

Oxidation of 1-(4-Methoxyphenyl)propylene

Method Overview:

This older method involves oxidation of 1-(4-methoxyphenyl)propylene using peroxyacetic acid followed by acid treatment (e.g., ZnCl2). However, it has drawbacks such as low yield and safety concerns due to peroxide instability.

- Oxidant: Peroxyacetic acid

- Acid catalyst: ZnCl2 or other acidic substances

- Safety: Requires careful handling due to explosive peroxide intermediates

- Generally low yields reported, limiting practical application.

Reference: British Patent No. 1119612, cited in patent literature.

Alternative Routes from 4-Methoxybenzaldehyde and α-Chloropropionate

Method Overview:

This method uses 4-methoxybenzaldehyde and α-chloropropionate under strong alkaline conditions followed by acid treatment to obtain p-methoxyphenylacetone. The route is less preferred due to expensive and less accessible raw materials.

- Expensive starting materials

- Multi-step process with strong reagents

Reference: French Patent No. 1,450,200.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution with chloroacetone | 4-Methoxyphenol, chloroacetone | K2CO3, NaI, acetone, reflux, inert atm. | 67-94 | High yield, simple operation | Requires inert atmosphere |

| Alkylation with α-bromoacetophenone | 2-bromo-4'-methoxyacetophenone, 4-methoxyphenol | K2CO3, acetone, room temp | 41-83 | Moderate to high yield | Longer reaction times |

| Oxidation of 1-(4-methoxyphenyl)propylene | 1-(4-methoxyphenyl)propylene | Peroxyacetic acid, ZnCl2 | Low | Established method | Low yield, hazardous reagents |

| Condensation of 4-methoxybenzaldehyde and α-chloropropionate | 4-methoxybenzaldehyde, α-chloropropionate | Strong alkali and acid | Not specified | Alternative synthetic route | Expensive raw materials, complex |

Research Findings and Notes

- The most practical and widely adopted method is the nucleophilic substitution of 4-methoxyphenol with chloroacetone under basic conditions, yielding high purity product suitable for further synthetic applications.

- The alkylation method with α-bromoacetophenone derivatives is useful for analog synthesis but less efficient for large-scale production of this compound itself.

- Oxidation and condensation methods are less favored due to safety, cost, and yield considerations but remain of academic interest for mechanistic studies.

- Purification typically involves silica gel chromatography, and product characterization is confirmed by NMR and melting point data consistent with literature values.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenoxy)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetone moiety to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenoxyacetic acid, while reduction could produce 1-(4-methoxyphenoxy)ethanol .

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenoxy)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(4-Methoxyphenoxy)acetone exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. These interactions can influence metabolic pathways and cellular processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

- 1-(2,6-Dimethylphenoxy)acetone (C₁₁H₁₄O₂): Features two methyl groups on the phenoxy ring instead of a methoxy group. The dimethyl substitution increases hydrophobicity compared to 1-(4-methoxyphenoxy)acetone, as evidenced by its lower molecular weight (178.23 vs. ~180.20) and boiling point (113°C at 4 mmHg) .

- 4-Methoxychalcone (C₁₆H₁₄O₂) : A larger α,β-unsaturated ketone with a 4-methoxyphenyl group. Its extended conjugation results in higher molecular weight (238.29) and distinct solubility (soluble in acetone/alcohol) .

Physical Properties Comparison

Actividad Biológica

1-(4-Methoxyphenoxy)acetone, also known as 4-Methoxyphenylacetone, is an organic compound with the molecular formula C10H12O2. Its unique structure, featuring a methoxy group attached to a phenyl ring, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound is classified as a ketone and exhibits properties typical of aromatic ethers. Its structure can be represented as follows:

This compound's methoxy substitution influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of phenoxy acetamide possess significant antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition.

- Antioxidant Properties : The antioxidant capacity of phenolic compounds is well-documented. This compound may exhibit similar properties, contributing to the neutralization of free radicals and reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Compounds with phenolic structures often show anti-inflammatory activity. While specific data on this compound is limited, its structural analogs suggest potential in mitigating inflammatory responses .

Synthesis Methods

This compound can be synthesized through several methods. A common procedure involves:

- Reacting 4-methoxyphenol with acetyl chloride in the presence of a catalytic base (e.g., pyridine).

- Stirring at room temperature until the reaction is complete.

- Purifying the product via recrystallization.

This method highlights the accessibility of the compound for further biological testing and application in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Methoxyphenyl)acetone | Similar methoxy substitution | Different position of methoxy group |

| 1-(4-Chlorophenyl)acetone | Chlorine instead of methoxy | Enhanced reactivity due to electronegative chlorine |

| Anisole (Methoxybenzene) | Lacks the acetone functional group | Primarily used as a solvent and fragrance |

| p-Acetonylanisole | Contains an additional methyl group | Used in flavoring and fragrance applications |

The unique combination of the methoxy group and phenyl ring in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : Derivatives similar to this compound have been tested for their ability to inhibit biofilm formation in bacteria, suggesting possible therapeutic applications in treating infections.

- Antioxidant Evaluations : Various phenolic compounds have shown promise in reducing oxidative stress in animal models, indicating that this compound could be explored for similar effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenoxy)acetone, and what reaction conditions are critical for yield optimization?

- Methodological Answer : A feasible route involves nucleophilic substitution between 4-methoxyphenol and chloroacetone in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like acetone or DMF. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-chloroacetone) are critical to minimize side reactions such as over-alkylation . Alternative methods may include Mannich reactions, where 4-methoxyphenoxy derivatives act as intermediates, requiring formaldehyde and amine catalysts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for singlet peaks corresponding to the methoxy group (~δ 3.8 ppm) and the acetonic methyl group (~δ 2.2 ppm). Aromatic protons in the 4-methoxyphenoxy moiety typically appear as doublets between δ 6.8–7.2 ppm .

- GC-MS : Use electron ionization (EI) to identify molecular ion peaks (e.g., m/z 194 for the parent compound) and fragmentation patterns (e.g., loss of CH₃CO or OCH₃ groups) .

- FT-IR : Key absorptions include C=O stretching (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Q. How should this compound be stored to ensure stability, and what incompatibilities must be avoided?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and bases, which may induce hydrolysis of the ketone or ether groups. Shelf-life studies suggest stability >12 months under inert atmospheres (N₂ or Ar) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during this compound synthesis?

- Methodological Answer :

- Solvent Purity : Use HPLC-grade acetone to avoid trace impurities (e.g., aldehydes) that can participate in side reactions. Evidence from acetone impurity analysis via gas chromatography with cooled injection systems (CIS) highlights the importance of solvent venting protocols to exclude low-boiling contaminants .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity in biphasic systems .

- In-line Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition or oxidation reactions?

- Methodological Answer :

- Ketone Reactivity : The electron-withdrawing methoxyphenoxy group activates the carbonyl carbon for nucleophilic attack (e.g., Grignard reagents). Computational studies (DFT) can model charge distribution to predict regioselectivity .

- Oxidation Pathways : Under controlled conditions (e.g., KMnO₄ in acidic media), the acetonic methyl group oxidizes to a carboxylic acid, while harsh conditions may cleave the ether linkage .

Q. What strategies are recommended for analyzing trace impurities or degradation products in this compound batches?

- Methodological Answer :

- 2D-GC×GC-MS : Configured with a non-polar/mid-polar column set to resolve co-eluting impurities. For example, residual 4-methoxyphenol can be quantified using a DB-5ms/DB-17ht column combination .

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products. UV detection at 254 nm is optimal for aromatic moieties .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for preliminary toxicity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using fluorogenic substrates (e.g., 7-ethoxyresorufin) to assess competitive inhibition .

- Cytotoxicity Screening : Use MTT or resazurin assays in HEK-293 or HepG2 cell lines. Dose-response curves (0.1–100 µM) can establish IC₅₀ values .

- Molecular Docking : Model binding affinities to proteins like serum albumin (PDB ID: 1AO6) to predict pharmacokinetic behavior .

Q. What derivative synthesis approaches are viable for modifying this compound to enhance its physicochemical properties?

- Methodological Answer :

- Halogenation : Introduce bromine at the acetonic α-position using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C) .

- Reductive Amination : React with primary amines (e.g., methylamine) and NaBH₃CN to produce secondary amines, improving water solubility .

- Esterification : Substitute the ketone with ester groups via Claisen condensation, using ethyl acetate and NaOEt as a base .

Propiedades

IUPAC Name |

1-(4-methoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXPKANJKOHDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309389 | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-71-1 | |

| Record name | 2-Propanone, 1-(4-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6698-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6698-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenoxy)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.